2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride

Catalog No.
S881247
CAS No.
1454690-80-2
M.F
C6H11ClF3N
M. Wt
189.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hy...

CAS Number

1454690-80-2

Product Name

2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride

IUPAC Name

2-[1-(trifluoromethyl)cyclopropyl]ethanamine;hydrochloride

Molecular Formula

C6H11ClF3N

Molecular Weight

189.6 g/mol

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(1-2-5)3-4-10;/h1-4,10H2;1H

InChI Key

JSSQTAALEADCBS-UHFFFAOYSA-N

SMILES

C1CC1(CCN)C(F)(F)F.Cl

Canonical SMILES

C1CC1(CCN)C(F)(F)F.Cl
  • Potential applications based on structure: The presence of a cyclopropane ring and a trifluoromethyl group suggests potential interest for medicinal chemistry research. Trifluoromethyl groups are a common modification in drug discovery due to their ability to improve potency and metabolic stability []. Cyclopropane rings can also be used to constrain molecule conformation, potentially leading to improved target binding [].

2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride is a synthetic organic compound characterized by its unique trifluoromethyl group and cyclopropyl structure. This compound features a cyclopropyl moiety attached to an ethanamine backbone, which is further functionalized with a trifluoromethyl group. The presence of the trifluoromethyl group significantly influences the chemical properties and biological activity of the compound, enhancing its lipophilicity and metabolic stability.

The chemical reactivity of 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride can be explored through various types of reactions:

  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles can replace the fluorine atoms under specific conditions.
  • Reduction Reactions: The amine functional group can undergo reduction, potentially yielding secondary or tertiary amines depending on the reaction conditions.
  • Acid-Base Reactions: As a hydrochloride salt, it can easily participate in acid-base reactions, influencing solubility and reactivity in different environments.

Research indicates that 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride exhibits notable biological activity. It has been studied for its potential as a pharmacological agent, particularly in the context of central nervous system disorders. The unique structural features contribute to its interaction with various biological targets, including neurotransmitter receptors and transporters.

The synthesis of 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride typically involves several key steps:

  • Formation of the Cyclopropyl Ring: This can be achieved through cyclopropanation reactions using suitable reagents such as diazomethane or other cyclopropanating agents.
  • Introduction of the Trifluoromethyl Group: This is often accomplished via electrophilic fluorination methods or through the use of trifluoromethylating agents like trifluoromethyl iodide.
  • Amine Formation: The final step involves the amination of the resulting compound to yield the desired amine structure, followed by protonation to form the hydrochloride salt.

2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting neurological disorders or other conditions.
  • Chemical Research: The compound serves as an important intermediate in synthetic organic chemistry, providing insights into reaction mechanisms involving trifluoromethyl groups.

Studies focusing on the interactions of 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride with biological systems have revealed its potential effects on neurotransmitter pathways. Its binding affinity to specific receptors can lead to alterations in signaling pathways, which may be beneficial for drug development targeting mental health conditions or neurodegenerative diseases.

Several compounds share structural similarities with 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(Trifluoromethyl)cyclopropanamineCyclopropyl and trifluoromethyl groupsLacks ethanamine backbone
3-(Trifluoromethyl)pyrrolidinePyrrolidine ring with trifluoromethylDifferent ring structure affecting reactivity
2-(Trifluoromethyl)propylaminePropyl chain with trifluoromethylLinear structure vs. cyclic

The uniqueness of 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride lies in its combination of a cyclopropyl ring with an ethanamine backbone and a trifluoromethyl group, which may enhance its pharmacological properties compared to similar compounds.

Dates

Modify: 2023-08-16

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